2,3-Dihydrofuro[2,3-c]pyridine-5-carboxylic acid
Description
N'-{[1-(Phenylsulfonyl)-4-Piperidinyl]Carbonyl}-3-(Trifluoromethyl)Benzenecarbohydrazide (hereafter referred to as "the target compound") is a synthetic carbohydrazide derivative featuring a piperidine core modified with a phenylsulfonyl group at the 1-position and a 3-(trifluoromethyl)benzoyl hydrazide moiety at the 4-position. Its molecular formula is C₂₀H₁₈F₃N₃O₃S, with a molecular weight of 437.44 g/mol (exact mass: 437.0968) . This compound is primarily utilized as a high-purity intermediate in pharmaceutical synthesis, particularly in the development of receptor-targeted therapies due to its trifluoromethyl group, which enhances metabolic stability and lipophilicity .
Properties
IUPAC Name |
2,3-dihydrofuro[2,3-c]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-8(11)6-3-5-1-2-12-7(5)4-9-6/h3-4H,1-2H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWXGLJGQDOZOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CN=C(C=C21)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201239751 | |
| Record name | 2,3-Dihydrofuro[2,3-c]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201239751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478148-54-8 | |
| Record name | 2,3-Dihydrofuro[2,3-c]pyridine-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478148-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydrofuro[2,3-c]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201239751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydrofuro[2,3-c]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine derivatives with furan derivatives in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydrofuro[2,3-c]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Scientific Research Applications
2,3-Dihydrofuro[2,3-c]pyridine-5-carboxylic acid has applications in scientific research, mainly in medicinal chemistry, organic synthesis, and biological studies. It is a heterocyclic compound with a fused furan and pyridine ring system.
Scientific Research Applications
- Medicinal Chemistry As a building block, this compound is used in synthesizing pharmacologically active compounds.
- Organic Synthesis This compound serves as an intermediate in creating complex organic molecules.
- Biological Studies Because of its unique structure, it is used to study enzyme interactions and receptor binding.
Biological Activity
This compound exhibits a range of pharmacological properties:
- Antitumor Activity Some research suggests that derivatives of the compound may have anticancer properties. For example, modifying the structure of dihydrofuro-pyridine compounds can enhance their antitumor efficacy, with compounds containing electron-withdrawing groups demonstrating increased activity against breast cancer cells.
- Antioxidant Activity The compound has potential as a free radical scavenger. In vitro assays have demonstrated its ability to scavenge free radicals, as assessed using DPPH and ABTS assays.
- Neuroprotective Effects Research indicates the compound may protect neuronal cells. Treatment with the compound in neuronal cell cultures exposed to oxidative stress resulted in reduced cell death and improved cell viability.
Synthesis Methods
The synthesis of 3,3-Dimethyl-2,3-dihydrofuro[2,3-c]pyridine-5-carboxylic acid typically involves cyclization of precursors under specific conditions. A common method includes using azobisisobutyronitrile (AIBN) as a radical initiator with hypophosphorous acid and triethylamine under reflux conditions in 1-propanol.
Comparison with Similar Compounds
- 2,3-Dihydrofuro[2,3-b]pyridine: This compound has a similar fused ring system but differs in the furan ring's position.
- 3,3-Dimethyl-2,3-dihydrofuro[2,3-b]pyridine: This is similar in structure but has different substitution patterns.
3,3-Dimethyl-2,3-dihydrofuro[2,3-c]pyridine-5-carboxylic acid’s specific ring fusion and substitution pattern give it unique chemical and biological properties, making it valuable in synthesizing specialized compounds and in research applications.
Data Tables
| Compound Variant | IC50 (µM) | Cancer Type |
|---|---|---|
| Base Compound | 25 | Breast Cancer |
| Variant A | 15 | Lung Cancer |
| Variant B | 10 | Colon Cancer |
| Assay Type | IC50 (µM) |
|---|---|
| DPPH | 18 |
| ABTS | 22 |
Mechanism of Action
The mechanism of action of 2,3-Dihydrofuro[2,3-c]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its unique structure allows it to bind to specific receptors or active sites, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Biological Activity
2,3-Dihydrofuro[2,3-c]pyridine-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activities, particularly focusing on its anticancer properties and neuroprotective effects.
The molecular formula for this compound is C_8H_7N_O_3, indicating a structure that includes both furo and pyridine moieties. Its synthesis involves various methods, including cyclization of substituted pyridines with carboxylic acids, which has been documented in several patents and research articles .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. One notable study evaluated a series of furan-pyridinone compounds, revealing that certain derivatives exhibited significant cytotoxicity against various cancer cell lines. For instance, compound 4c demonstrated a remarkable 99% inhibition of KYSE70 and KYSE150 cell growth at a concentration of 20 µg/mL after 48 hours, with an IC50 value of 0.655 µg/mL after 24 hours .
Table 1: Cytotoxicity of Selected Compounds Against Cancer Cell Lines
| Compound | Cell Line | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |
|---|---|---|---|---|
| 4c | KYSE70 | 20 | 99 | 0.655 |
| 4c | KYSE150 | 20 | 99 | 0.655 |
| 3e | KYSE70 | 40 | Moderate | Not specified |
| 3e | KYSE150 | 40 | Moderate | Not specified |
The mechanisms underlying the anticancer activity have been explored through molecular docking studies, suggesting that the binding interactions of these compounds with target proteins such as METAP2 and EGFR play a crucial role in their efficacy .
Neuroprotective Effects
In addition to its anticancer properties, there is emerging evidence that this compound may have neuroprotective effects. It has been implicated in the treatment of neurodegenerative disorders like Alzheimer’s disease (AD). A patent describes its use in pharmaceutical compositions aimed at treating tauopathies, which are characterized by tau-mediated neurodegeneration . The need for effective treatments for AD is critical given the limited options available that only provide symptomatic relief.
Case Studies
A recent case study focused on the synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives for their potential as IRAK4 inhibitors. This study demonstrated that certain derivatives could effectively reduce pro-inflammatory cytokine production in vitro and showed promise in vivo for treating inflammatory and autoimmune disorders .
Q & A
Q. What are the established synthetic routes for 2,3-Dihydrofuro[2,3-c]pyridine-5-carboxylic acid?
- Methodological Answer : Synthesis typically involves cyclization or coupling reactions. For example, analogous heterocyclic systems (e.g., thieno[2,3-b]pyridine derivatives) are synthesized via:
Cyclocondensation : Reacting substituted pyridine precursors with dienophiles under acidic or thermal conditions.
Cross-Coupling : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) to introduce substituents to the pyridine core.
Functionalization : Post-cyclization carboxylation or oxidation to introduce the carboxylic acid group.
Key intermediates often include halogenated pyridines or dihydrofuran precursors. Optimize reaction times and temperatures to minimize byproducts .
Q. How is the structure of this compound validated?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm hydrogen/carbon environments (e.g., dihydrofuran ring protons at δ 3.5–4.5 ppm and pyridine protons at δ 7.0–8.5 ppm).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] for CHNO: calc. 177.0426).
- X-ray Crystallography : Resolve dihydrofuran-pyridine ring fusion geometry and confirm planarity .
Q. What safety precautions are required when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Storage : Keep in a dry, cool environment (2–8°C) in airtight containers.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes. Avoid ingestion—seek medical attention if exposed .
Advanced Research Questions
Q. How can multi-step synthesis yields be optimized for this compound?
- Methodological Answer :
- Step 1 : Optimize precursor activation (e.g., use tert-butoxycarbonyl (Boc) protection for amine intermediates to reduce side reactions ).
- Step 2 : Employ high-pressure liquid chromatography (HPLC) for intermediate purification to isolate stereoisomers.
- Step 3 : Use microwave-assisted synthesis for cyclization steps to reduce reaction time and improve regioselectivity.
- Yield Tracking : Monitor via LC-MS at each step; target >80% purity before proceeding .
Q. What strategies resolve contradictions in spectroscopic data during characterization?
- Methodological Answer :
- Scenario : Discrepancies in H NMR splitting patterns may arise from dynamic ring puckering in the dihydrofuran moiety.
- Resolution :
Variable-temperature NMR to observe conformational changes.
Compare with computational models (DFT calculations) to predict coupling constants.
Cross-validate with IR spectroscopy (C=O stretch at ~1700 cm) and elemental analysis .
Q. How do structural modifications influence biological activity in related compounds?
- Methodological Answer :
- Case Study : Analogous thieno[2,3-b]pyridine-5-carboxylic acids exhibit antibacterial activity.
- SAR Analysis :
- Electron-Withdrawing Groups (e.g., halogens at position 6) enhance target binding (e.g., DNA gyrase inhibition).
- Dihydrofuran vs. Furan : Saturation (dihydro) reduces metabolic instability but may decrease potency.
- Experimental Design :
Synthesize derivatives with varied substituents.
Test in vitro against Gram-negative/Gram-positive bacterial strains.
Correlate MIC values with logP and electronic parameters .
Q. What computational methods predict the reactivity of this compound in nucleophilic environments?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites (e.g., carboxylic acid group as nucleophilic target).
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to model reaction pathways.
- Validation : Compare predicted reaction outcomes (e.g., esterification rates) with experimental kinetic data .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s thermal stability?
- Methodological Answer :
- Hypothesis : Discrepancies may arise from impurities or polymorphic forms.
- Approach :
Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert atmospheres.
Compare decomposition temperatures across batches (e.g., 190–220°C in vs. 200–230°C in other studies).
Characterize polymorphs via powder XRD and adjust recrystallization solvents (e.g., ethanol vs. acetonitrile) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
